molecular formula C20H25NO B4986544 N-(heptan-2-yl)biphenyl-4-carboxamide

N-(heptan-2-yl)biphenyl-4-carboxamide

Cat. No.: B4986544
M. Wt: 295.4 g/mol
InChI Key: BJCQSBJRRSLWFE-UHFFFAOYSA-N
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Description

N-(heptan-2-yl)biphenyl-4-carboxamide is a synthetic carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules known for their versatile biological activities and potential as scaffolds for therapeutic development. Structurally, it features a biphenyl system linked to a heptyl chain via a carboxamide bond, a motif commonly explored in the design of enzyme inhibitors and receptor modulators.Compounds with the biphenyl-4-carboxamide structure have demonstrated promising research applications in neuroscience. Related analogues have been investigated as potent antagonists for targets like the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8), a key cold-sensing nociceptor in the somatosensory nervous system . Inhibition of TRPM8 is a active research area for potential interventions in neuropathic pain conditions, such as chemotherapy-induced peripheral neuropathy (CIPN) . Furthermore, biphenyl carboxamide derivatives have shown notable inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are important targets in neurodegenerative disease research. The structural features of this compound also make it a valuable intermediate for further chemical exploration. The carboxamide group is a privileged pharmacophore in drug discovery, often contributing to favorable binding interactions with biological targets. Researchers can utilize this compound as a core structure for synthesizing novel derivatives or as a chemical probe for studying protein-ligand interactions. Molecular docking and structure-activity relationship (SAR) studies on similar biphenyl carboxamides provide a foundation for understanding its potential binding modes and optimizing its properties for specific research applications .This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-heptan-2-yl-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-3-4-6-9-16(2)21-20(22)19-14-12-18(13-15-19)17-10-7-5-8-11-17/h5,7-8,10-16H,3-4,6,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCQSBJRRSLWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-2-yl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with heptan-2-amine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and quality of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated biphenyl derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .

Scientific Research Applications

N-(heptan-2-yl)biphenyl-4-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural Features

The substituent on the amide nitrogen critically defines the activity and physicochemical properties of biphenyl-4-carboxamide derivatives. Key analogs include:

Compound Name Substituent Group Key Structural Features Reference
N-(Heptan-2-yl)biphenyl-4-carboxamide Heptan-2-yl (C7H15) Branched aliphatic chain; moderate lipophilicity -
ASP8370 1-Methyl-2-oxo-1,2,3,4-THQ* Fused quinoline ring; pyrrolidine methyl
N-(4-Acetylphenyl)-4-biphenylcarboxamide 4-Acetylphenyl Aromatic ketone; planar structure
N-(6-Methylpyridin-2-yl-carbamothioyl) Thiourea-linked pyridinyl Hydrogen-bonding thiourea moiety
N-[5-(Hydroxycarbamoyl)-2-chlorophenyl] Hydroxycarbamoyl-chlorophenyl Polar hydroxamic acid; chlorinated aromatic

*THQ: Tetrahydroquinoline

Key Insights :

  • Aromatic substituents (e.g., 4-acetylphenyl) may favor π-π stacking with biological targets .
  • Polar groups (e.g., hydroxycarbamoyl) improve water solubility but reduce membrane permeability .

Physicochemical Properties

Physicochemical data for select analogs:

Compound Name Molecular Weight (g/mol) Solubility (aq.) LogP* Metabolic Stability (HLM†) Reference
This compound ~325 (estimated) Low (predicted) ~4.2 Moderate (predicted) -
ASP8370 513.99 High 2.8 High
N-(4-Acetylphenyl)-4-biphenylcarboxamide 315.37 Moderate 3.1 Low
N-(6-Methylpyridin-2-yl-carbamothioyl) 365.47 Low 3.9 Moderate

*LogP: Octanol-water partition coefficient; †HLM: Human liver microsomes

Key Insights :

  • ASP8370’s high solubility and metabolic stability make it suitable for oral administration .
  • The 4-acetylphenyl analog’s moderate solubility may limit bioavailability despite favorable LogP .
  • Thiourea derivatives exhibit lower solubility due to hydrogen-bonding crystallinity .

Key Insights :

  • ASP8370’s TRPV1 antagonism is linked to its quinoline-pyrrolidine substituent, demonstrating structure-activity relationship (SAR) precision .
  • Sulfonamide-based biphenyl-4-carboxamides show broad-spectrum antifungal activity, likely due to sulfonamide’s enzyme inhibition .
  • Substituent polarity (e.g., hydroxycarbamoyl) may shift targets from ion channels to epigenetic enzymes .

Q & A

Q. What are the standard synthetic routes for N-(heptan-2-yl)biphenyl-4-carboxamide, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves a condensation reaction between biphenyl-4-carboxylic acid and heptan-2-amine, facilitated by coupling agents such as HATU or EDCl. Post-reaction purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization includes:
  • NMR : Key peaks include aromatic protons (δ 7.2–8.0 ppm for biphenyl) and aliphatic protons from the heptan-2-yl group (δ 0.8–1.6 ppm).
  • FT-IR : Confirm amide bond formation (C=O stretch ~1650 cm⁻¹, N–H bend ~1550 cm⁻¹).
  • Elemental analysis : Validate empirical formula (e.g., C₂₀H₂₅NO).
    Parallel validation with computational methods (e.g., DFT) ensures structural fidelity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsion angles (e.g., biphenyl dihedral angle ~30–40°).
  • Solid-state NMR : Validates crystallographic data by comparing experimental shifts with DFT-predicted values.
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
    Example data table for X-ray parameters:
ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa=10.2 Å, b=15.4 Å, c=8.7 Å
Resolution0.84 Å

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • DFT calculations : Use B3LYP/6-311++G(d,p) basis set to compute:
  • HOMO-LUMO gaps (predicts redox behavior).
  • Electrostatic potential maps (identifies nucleophilic/electrophilic sites).
  • Transition-state analysis for reaction mechanisms (e.g., hydrolysis).
  • Molecular docking : Screen against protein targets (e.g., kinases) to predict binding affinities. Validate with experimental IC₅₀ values from enzyme assays .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Systematic SAR studies : Synthesize analogs with modifications to the biphenyl or heptan-2-yl groups. Test in standardized assays (e.g., cytotoxicity via MTT, antimicrobial via MIC).
  • Advanced biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding kinetics.
    Example SAR table:
Analog (R-group)IC₅₀ (μM)LogPNotes
Heptan-2-yl12.34.5Parent compound
Cyclohexyl8.73.9Improved activity
n-Octyl25.15.2Reduced solubility

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yield.
  • Flow chemistry : Enables continuous production with in-line monitoring (e.g., FT-IR for real-time reaction tracking).
  • Automated purification : Combine flash chromatography with mass-directed fraction collection.
    Example optimization parameters:
ConditionConventionalMicrowaveFlow
Time (h)120.52
Yield (%)657280
Purity (HPLC)95%98%99%

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental spectroscopic data?

  • Methodological Answer :
  • Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for chloroform).
  • Vibrational mode assignments : Compare experimental IR peaks with scaled DFT frequencies (scaling factor ~0.97).
  • Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution.
    Example IR comparison:
Vibration ModeExperimental (cm⁻¹)DFT (cm⁻¹)Deviation
C=O stretch16521675+23
N–H bend15481520-28

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